N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide
Overview
Description
N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide, commonly known as DBS, is a sulfonamide-based compound that has gained significant attention in scientific research. DBS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a crucial role in regulating acid-base balance and other physiological processes.
Mechanism of Action
DBS inhibits N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide enzymes by binding to the active site zinc ion, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in intracellular pH, which can have various downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
DBS has been shown to have various biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. DBS has also been reported to have neuroprotective effects in animal models of epilepsy and stroke.
Advantages and Limitations for Lab Experiments
DBS is a potent and selective inhibitor of N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide enzymes, making it a valuable tool for studying the physiological roles of these enzymes in various disease states. However, DBS has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Future Directions
Future research on DBS could include the development of more potent and selective N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide inhibitors based on the DBS scaffold. Additionally, the potential therapeutic applications of DBS in various disease states, such as cancer and epilepsy, could be further explored in preclinical and clinical studies. Finally, the molecular mechanisms underlying the anticancer and neuroprotective effects of DBS could be elucidated to identify novel targets for therapeutic intervention.
In conclusion, DBS is a sulfonamide-based compound that has gained significant attention in scientific research due to its potent inhibitory activity against N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide enzymes. DBS has shown promising results as a potential anticancer agent and neuroprotective agent in preclinical studies. Future research on DBS could lead to the development of novel therapeutics for various diseases, as well as a better understanding of the physiological roles of N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide enzymes in health and disease.
Scientific Research Applications
DBS has been extensively studied for its inhibitory activity against various N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide isoforms, including N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide I, II, IV, and IX. N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide inhibitors have been explored as potential therapeutics for various diseases, such as glaucoma, epilepsy, cancer, and obesity. DBS has shown promising results in preclinical studies as a potential anticancer agent, particularly for targeting N-1,2-benzisoxazol-3-yl-2,6-dichlorobenzenesulfonamide IX, which is overexpressed in many solid tumors.
properties
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2,6-dichlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S/c14-9-5-3-6-10(15)12(9)21(18,19)17-13-8-4-1-2-7-11(8)20-16-13/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJBXJLVXXOPKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.